mono-tert-Butyl succinate mono-tert-Butyl succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14457005
InChI: InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1
SMILES:
Molecular Formula: C8H13O4-
Molecular Weight: 173.19 g/mol

mono-tert-Butyl succinate

CAS No.:

Cat. No.: VC14457005

Molecular Formula: C8H13O4-

Molecular Weight: 173.19 g/mol

* For research use only. Not for human or veterinary use.

mono-tert-Butyl succinate -

Specification

Molecular Formula C8H13O4-
Molecular Weight 173.19 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate
Standard InChI InChI=1S/C8H14O4/c1-8(2,3)12-7(11)5-4-6(9)10/h4-5H2,1-3H3,(H,9,10)/p-1
Standard InChI Key PCOCFIOYWNCGBM-UHFFFAOYSA-M
Canonical SMILES CC(C)(C)OC(=O)CCC(=O)[O-]

Introduction

Chemical Identification and Structural Characteristics

Mono-tert-butyl succinate, systematically named 4-(tert-butoxy)-4-oxobutanoic acid, is identified by its CAS registry number 15026-17-2 and IUPAC name . The compound’s SMILES notation (CC(C)(C)OC(=O)CCC(O)=O\text{CC(C)(C)OC(=O)CCC(O)=O}) reflects its branched tert-butyl ester group and free carboxylic acid functionality . Key identifiers include:

PropertyValueSource
Molecular FormulaC8H14O4\text{C}_8\text{H}_{14}\text{O}_4
Molecular Weight174.19 g/mol
Melting Point51–54°C
Boiling Point92°C at 1.5 mmHg
Density1.097 g/cm³
Solubility in WaterSlightly soluble
Storage Conditions2–8°C

The tert-butyl group’s steric bulk enhances the compound’s lipophilicity, making it soluble in organic solvents like chloroform and methanol while retaining limited aqueous solubility . This balance is critical for its role as a reaction medium in organic synthesis .

Synthesis and Production Methods

Esterification of Succinic Anhydride

The primary synthesis route involves the acid-catalyzed esterification of succinic anhydride with tert-butanol. This reaction proceeds via nucleophilic acyl substitution, where the tert-butanol’s hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride . Typical conditions include refluxing in toluene with triethylamine and dimethylaminopyridine (DMAP) as catalysts :

Succinic anhydride+tert-butanolDMAP, Et3Nmono-tert-butyl succinate+H2O\text{Succinic anhydride} + \text{tert-butanol} \xrightarrow{\text{DMAP, Et}_3\text{N}} \text{mono-tert-butyl succinate} + \text{H}_2\text{O}

The reaction selectively produces the mono-ester due to the steric hindrance imposed by the tert-butyl group, which impedes further esterification at the second carboxyl site .

Purification and Yield Optimization

Post-synthesis, the product is purified via recrystallization or column chromatography to achieve ≥98% purity . Yield optimization strategies include controlling stoichiometry (excess tert-butanol) and employing dehydrating agents to shift equilibrium toward ester formation .

Physicochemical and Functional Properties

Thermal Stability and Reactivity

The compound’s melting point (51–54°C) and boiling point (92°C under reduced pressure) reflect moderate thermal stability, suitable for reactions below 100°C . Its pKa of 4.46 indicates weak acidity at the free carboxyl group, enabling pH-dependent reactivity in aqueous-organic biphasic systems .

Hydrolytic Behavior

Hydrolysis under acidic or basic conditions regenerates succinic acid and tert-butanol, a reversible process critical for its role as a protecting group in peptide synthesis :

mono-tert-butyl succinate+H2Osuccinic acid+tert-butanol\text{mono-tert-butyl succinate} + \text{H}_2\text{O} \leftrightarrow \text{succinic acid} + \text{tert-butanol}

Industrial and Research Applications

Pharmaceutical Intermediate

In drug development, mono-tert-butyl succinate serves as a key intermediate for synthesizing fluorinated β-amino acids, which are structural components of protease inhibitors and antimicrobial agents . Its ester group protects carboxyl functionalities during multistep syntheses, enabling precise control over molecular architecture .

Plasticizer and Polymer Modifier

The compound improves flexibility in polyvinyl chloride (PVC) and polyesters by reducing intermolecular forces between polymer chains . Its low volatility compared to phthalate-based plasticizers enhances product durability in packaging materials .

Cosmetic Formulations

As an emulsifier, mono-tert-butyl succinate stabilizes oil-water interfaces in creams and lotions, preventing phase separation and improving texture . Its non-irritating profile makes it suitable for sensitive skin applications .

Organic Synthesis Solvent

Polar aprotic solvents like mono-tert-butyl succinate facilitate SN2 reactions and esterifications by solubilizing hydrophilic and hydrophobic reactants simultaneously . This property is exploited in synthesizing complex natural products and agrochemicals .

Comparative Analysis with Related Esters

CompoundMolecular FormulaKey Differences
Di-tert-butyl succinateC12H22O4\text{C}_{12}\text{H}_{22}\text{O}_4Higher lipophilicity, reduced reactivity
Succinic acidC4H6O4\text{C}_4\text{H}_6\text{O}_4Lacks ester groups, higher water solubility
Mono-isobutyl succinateC8H14O4\text{C}_8\text{H}_{14}\text{O}_4Linear isobutyl group alters solubility

The mono-ester’s single tert-butyl group strikes a balance between solubility and stability, unlike di-esters or unmodified succinic acid .

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